molecular formula C22H27N5O2S2 B2671370 2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide CAS No. 1207027-51-7

2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide

Cat. No.: B2671370
CAS No.: 1207027-51-7
M. Wt: 457.61
InChI Key: CZSQGGDHNNHKNR-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrimidine ring, in particular, is a key structural feature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidines, in general, are aromatic heterocyclic compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural elucidation of compounds similar to the specified chemical, focusing on their potential as inhibitors or agents with specific biological activities. For instance, novel synthesis methods have been developed for thiazolo[3,2-a]pyrimidinones, highlighting their use as electrophilic building blocks for creating compounds with anticipated biological activities (Janardhan et al., 2014). Similarly, the synthesis of disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines containing thioether and aryl moieties has been reported, showcasing the versatility in generating novel heterocyclic compounds with potential therapeutic applications (Li et al., 2012).

Biological Evaluation

Research has also explored the antimicrobial and antitumor properties of these compounds. For example, certain thiazolidin-4-one derivatives have been synthesized and evaluated for their potential antimicrobial activities, indicating a structure-activity relationship that could inform future drug design (Baviskar et al., 2013). Moreover, the antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety has revealed significant antibacterial activities, suggesting their usefulness in developing new antibacterial agents (Azab et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrimidines are known to have anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Pyrimidines have shown promise in various areas of pharmacology, suggesting that this compound could also have potential therapeutic applications .

Properties

IUPAC Name

2-[[2-(4-methylpiperidin-1-yl)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-14(2)27-20(29)18-19(24-21(31-18)26-11-9-15(3)10-12-26)25-22(27)30-13-17(28)23-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSQGGDHNNHKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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